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molecular formula C13H19NO B8712782 N-(2-methyl-1-phenylpropan-2-yl)propanamide

N-(2-methyl-1-phenylpropan-2-yl)propanamide

Cat. No. B8712782
M. Wt: 205.30 g/mol
InChI Key: SJULVHTXOCFMMA-UHFFFAOYSA-N
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Patent
US08232426B2

Procedure details

To a solution of (2-methyl-propenyl)-benzene (2.6 g, 19.67 mmol) in propionitrile (20 g, 363 mmol) H2SO4 (39.33 mmol) was added at 10° C. The mixture was stirred at room temperature for 16 h. Then the mixture was poured into water and adjusted to an alkaline pH with NaOH. The aqueous layer was extracted three times with ethyl acetate, the organic layers combined, washed with water and brine, dried over MgSO4, filtered, and the solvent evaporated under reduced pressure to give the product as a yellow oil (1.6 g, 40%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:11](#[N:14])[CH2:12][CH3:13].[OH-:15].[Na+]>O>[CH3:1][C:2]([NH:14][C:11](=[O:15])[CH2:12][CH3:13])([CH3:10])[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
CC(=CC1=CC=CC=C1)C
Name
Quantity
20 g
Type
reactant
Smiles
C(CC)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(CC1=CC=CC=C1)(C)NC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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